![molecular formula C15H5F5N2O2S B1602744 Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate CAS No. 906352-58-7](/img/structure/B1602744.png)
Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate
Overview
Description
Scientific Research Applications
Pharmaceutical Research
This compound, with its thiazole core, is part of a class of molecules that have shown diverse biological activities. Thiazoles are integral in the development of new drugs with applications such as antioxidants , analgesics , anti-inflammatory agents , and antimicrobial treatments . The pentafluorophenyl group could potentially enhance the bioavailability or selectivity of pharmaceuticals.
Antimicrobial Agent Development
Thiazole derivatives have been studied for their efficacy against various bacterial strains. The compound could be synthesized into derivatives that exhibit preliminary in vitro antibacterial activity against pathogens like Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
Anticancer and Cytotoxic Agents
The thiazole ring is a common feature in many antineoplastic drugs . Research into thiazole derivatives has revealed their potential in antitumor and cytotoxic activities, which could make them valuable in cancer treatment strategies .
Neuroprotective Therapies
Thiazoles have been associated with neuroprotective properties , suggesting that derivatives of this compound could be explored for treating neurodegenerative diseases or as part of neurotransmitter synthesis processes, such as those involving acetylcholine .
Agricultural Chemicals
Given the broad biological activities of thiazoles, derivatives of this compound could be used in the development of fungicides or biocides . These applications are crucial for protecting crops and ensuring food security .
Material Science
The unique structure of this compound, particularly the pentafluorophenyl group, could be utilized in material science for the development of organic semiconductors , photovoltaic materials , or liquid crystals . These materials are essential for advancing technology in displays and solar energy capture .
Chemical Synthesis
In synthetic chemistry, this compound could serve as a precursor or intermediate for the synthesis of more complex molecules. Its reactive sites allow for various substitutions and modifications, enabling the creation of a wide range of new compounds .
Analytical Chemistry
The compound’s distinct chemical structure could be exploited in analytical chemistry as a reagent or standard for calibrating instruments or developing new detection methods for specific analytes .
Safety and Hazards
“Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate” is classified as having Acute Toxicity 4 (H302, H312, H332), which means it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation (H315) and serious eye irritation (H319) . It is also classified as STOT SE 3 (H335), indicating it may cause respiratory irritation .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5F5N2O2S/c16-8-9(17)11(19)13(12(20)10(8)18)24-15(23)7-5-25-14(22-7)6-2-1-3-21-4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRLGPDYSCUADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5F5N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594468 | |
Record name | Pentafluorophenyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate | |
CAS RN |
906352-58-7 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906352-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorophenyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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